

Technical Guide: Solubility Profile of 3-Bromo-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methylaniline, HCl

Cat. No.: B580170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylaniline is an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} Understanding its physicochemical properties, particularly its solubility in aqueous and acidic media, is crucial for its application in drug discovery and development, process chemistry, and formulation science. As an aromatic amine, 3-Bromo-2-methylaniline is expected to exhibit basic properties and, consequently, enhanced solubility in acidic solutions due to the formation of a hydrochloride salt.^{[3][4][5]}

This technical guide provides an in-depth overview of the expected hydrochloric acid (HCl) solubility profile of 3-Bromo-2-methylaniline. While specific experimental solubility data for this compound is not readily available in the public domain, this document outlines the fundamental principles governing its solubility and provides detailed, industry-standard protocols for its empirical determination.

Physicochemical Properties of 3-Bromo-2-methylaniline

A summary of the key physicochemical properties of 3-Bromo-2-methylaniline is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Property	Value	Reference
CAS Number	55289-36-6	[1][6]
Molecular Formula	C ₇ H ₈ BrN	[1][6]
Molecular Weight	186.05 g/mol	[6]
Appearance	Clear colorless to yellow to pale brown liquid	[1]
Boiling Point	248 °C (lit.)	[6]
Density	1.51 g/mL at 25 °C (lit.)	[6]
Water Solubility	Sparingly soluble	[1]
pKa (Predicted)	The pKa of the conjugate acid is likely to be in the range of 3-5, typical for substituted anilines. For example, the predicted pKa for the similar compound 3-Bromo-2-fluoro-N-methylaniline is 2.81±0.25.	[7]

Expected HCl Solubility Profile

The solubility of 3-Bromo-2-methylaniline is expected to be highly dependent on pH. In neutral or basic conditions, it exists as the free base, which is sparingly soluble in water due to the hydrophobic nature of the brominated benzene ring.[1]

In the presence of hydrochloric acid, the basic amino group of 3-Bromo-2-methylaniline will be protonated to form the corresponding anilinium chloride salt, 3-Bromo-2-methylaniline hydrochloride (CAS No. 16822-92-7).[3][4][8] This salt is an ionic species and is anticipated to have significantly higher aqueous solubility than the free base. The equilibrium for this reaction is shown below:

The extent of this solubility enhancement is dependent on the pKa of the compound and the pH of the solution. At pH values significantly below the pKa of the anilinium ion, the equilibrium will favor the protonated, more soluble form.

Experimental Protocols for Solubility Determination

To empirically determine the HCl solubility profile of 3-Bromo-2-methylaniline, both thermodynamic and kinetic solubility assays are recommended. These methods provide complementary information valuable for different stages of research and development.

Thermodynamic Solubility (Shake-Flask Method)

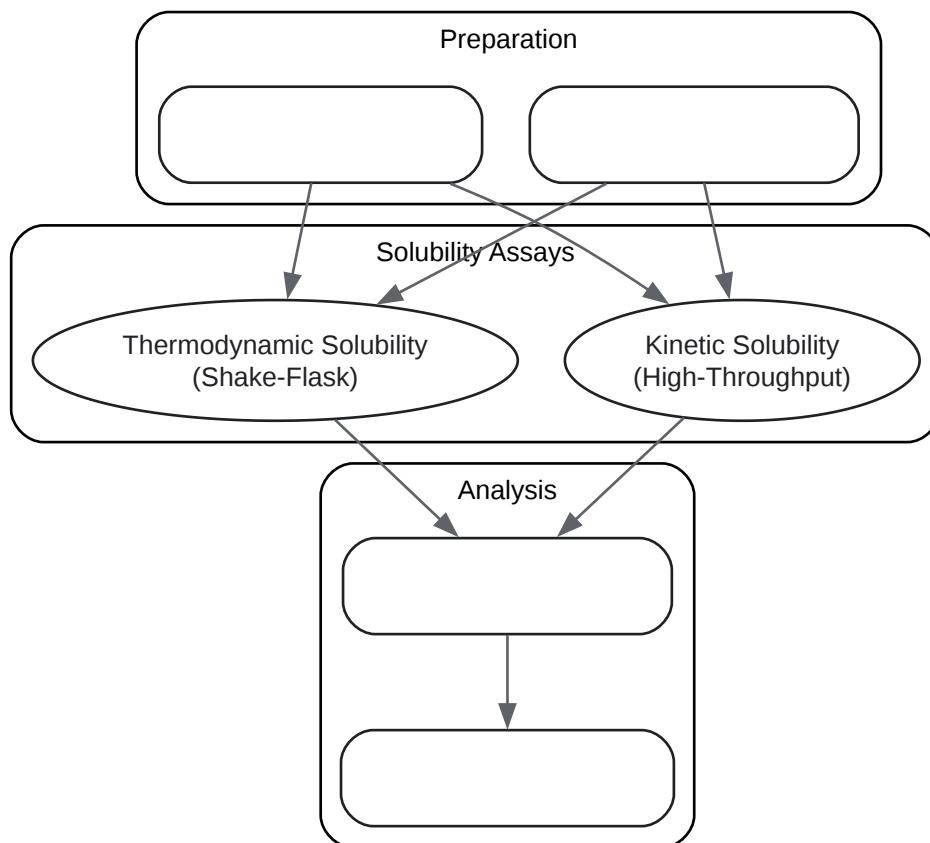
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.^[9] It measures the concentration of a saturated solution in a given solvent at equilibrium.

Protocol:

- Preparation: Add an excess amount of solid 3-Bromo-2-methylaniline to a series of vials containing aqueous solutions of varying HCl concentrations (e.g., 0.01 N, 0.1 N, 1 N HCl) and a control of purified water. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).^[9]
- Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.
- Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.
- Quantification: Analyze the concentration of the dissolved 3-Bromo-2-methylaniline in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[10]
- Data Analysis: Construct a standard curve using known concentrations of 3-Bromo-2-methylaniline to quantify the solubility in each HCl solution. The results are typically reported in mg/mL or µM.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to screen a large number of compounds. These assays measure the solubility of a compound from a supersaturated solution, which is relevant for understanding its behavior upon rapid dilution, such as from a DMSO stock solution into an aqueous buffer.[11][12][13]

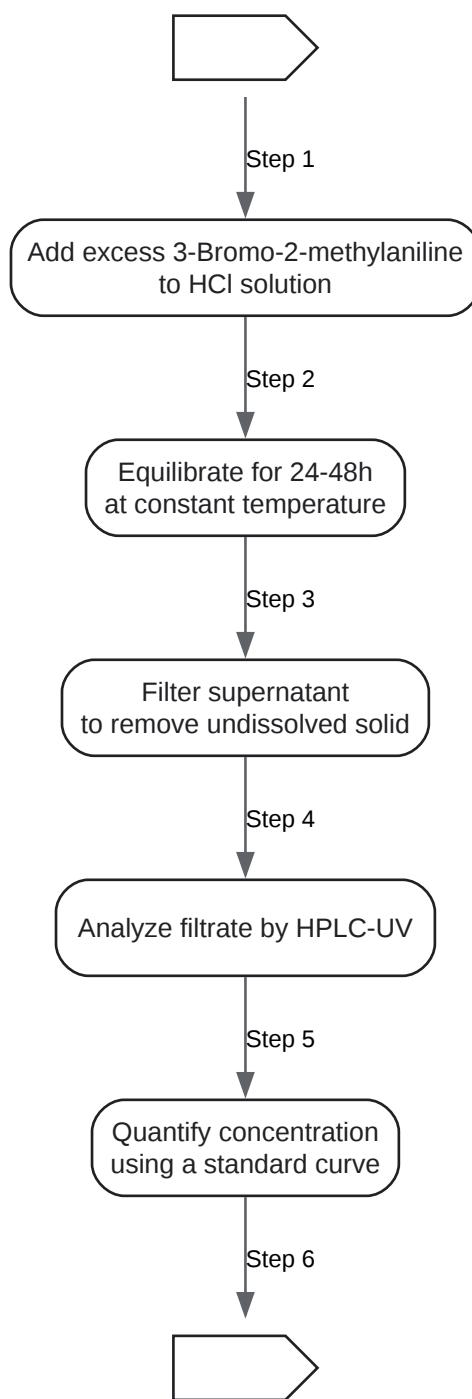

Protocol (Nephelometric Method):

- Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-2-methylaniline in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
- Plate Setup: In a microtiter plate, add small aliquots of the DMSO stock solution to a series of wells containing aqueous buffers of different pH values, including acidic buffers simulating HCl solutions.
- Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[9]
- Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitate formed.
- Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the background.

Visualizations

Logical Workflow for Solubility Profile Determination

The following diagram illustrates the logical workflow for determining the comprehensive solubility profile of 3-Bromo-2-methylaniline hydrochloride.



[Click to download full resolution via product page](#)

Caption: Workflow for Determining the HCl Solubility Profile.

Experimental Workflow for Thermodynamic Solubility

The diagram below details the step-by-step experimental workflow for the shake-flask thermodynamic solubility assay.

[Click to download full resolution via product page](#)

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Conclusion

While specific quantitative solubility data for 3-Bromo-2-methylaniline hydrochloride is not currently published, its chemical structure as an aromatic amine strongly suggests a pH-dependent solubility profile with significantly enhanced solubility in acidic conditions due to salt formation. For researchers and drug development professionals, the empirical determination of this profile is essential. The detailed thermodynamic and kinetic solubility protocols provided in this guide offer robust and industry-accepted methods for generating this critical data, thereby enabling informed decisions in process development, formulation, and preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 7. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]
- 8. 3-Bromo-2-methylaniline, HCl CAS#: 16822-92-7 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 3-Bromo-2-methylaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580170#3-bromo-2-methylaniline-hcl-solubility-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com